molecular formula C7H7N3O B8639618 6-Amino-4-methoxypicolinonitrile

6-Amino-4-methoxypicolinonitrile

Cat. No. B8639618
M. Wt: 149.15 g/mol
InChI Key: NDCVLVKJQHIECU-UHFFFAOYSA-N
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Patent
US08163778B2

Procedure details

To a solution of 0.40 g 6-bromo-4-methoxy-pyridin-2-ylamine in 8.0 ml dimethylformamide was added 0.265 g copper(I) cyanide and the mixture was heated to 220° C. under microwave irradiation for 6 min. The reaction mixture was partitioned between water and ethyl acetate. The phases were separated and washed with water and brine, dried over magnesium sulfate dihydrate and purified by chromatography on silica gel with heptane : ethyl acetate to yield 0.086 g of the title compound as greenish solid MS (ISP) M+H+=183.1
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
0.265 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([O:9][CH3:10])[CH:3]=1.[Cu][C:12]#[N:13]>CN(C)C=O>[NH2:8][C:6]1[N:7]=[C:2]([C:12]#[N:13])[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC1=CC(=CC(=N1)N)OC
Name
copper(I) cyanide
Quantity
0.265 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate dihydrate
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel with heptane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC(=N1)C#N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.086 g
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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